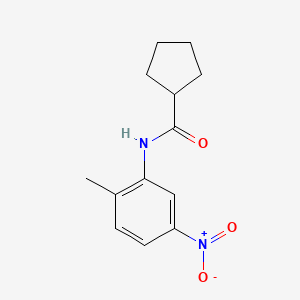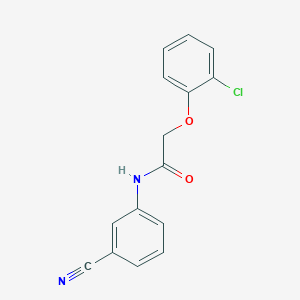![molecular formula C15H14ClNO2S B5800191 2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)
2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It is commonly referred to as "CMPDA" and belongs to the class of phenylacetamide derivatives.
Wirkmechanismus
The exact mechanism of action of CMPDA is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that CMPDA can reduce the levels of inflammatory mediators such as prostaglandins and cytokines in animal models. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMPDA in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its limited solubility in water can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on CMPDA. One area of interest is its potential use as a therapeutic agent for pain and inflammation-related disorders in humans. Further studies are needed to determine its safety and efficacy in humans. Additionally, its potential use in the treatment of cancer and other diseases is also an area of interest for future research.
Synthesemethoden
The synthesis of CMPDA involves the reaction of 4-chlorophenol with 2-(methylthio)aniline in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield CMPDA.
Wissenschaftliche Forschungsanwendungen
CMPDA has been studied for its potential therapeutic properties in various fields of research. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-20-14-5-3-2-4-13(14)17-15(18)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBFCHRRUZAEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(methylthio)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)

![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)